molecular formula C16H12N4OS2 B2984543 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide CAS No. 1795303-20-6

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide

Cat. No. B2984543
CAS RN: 1795303-20-6
M. Wt: 340.42
InChI Key: KYGLUKSGQOTOKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general properties of thiazoles. The compound contains an imidazo[2,1-b]thiazole ring attached to a phenyl group and a 4-methylthiazole-5-carboxamide group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide and its derivatives exhibit significant antimicrobial and antitubercular activities. Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives has shown that these compounds possess good to excellent antibacterial activity and some analogs exhibit antimalarial activity as well. This highlights their potential as broad-spectrum antimicrobial agents, including against tuberculosis, one of the leading causes of death worldwide (Vekariya et al., 2017).

Anticancer Potential

The structural modification of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety has been explored for potent anticancer agents. These derivatives have demonstrated significant in vitro anticancer activity against various cancer cell lines, suggesting the promising therapeutic potential of these compounds in cancer treatment. The structure-activity relationship studies further provide insights into the molecular basis of their anticancer effects, paving the way for the development of new chemotherapeutic agents (Gomha et al., 2017).

Anti-inflammatory and Analgesic Activities

New carboxamides derived from the imidazo[2,1-b]thiazole skeleton have been synthesized and evaluated for their anti-inflammatory and analgesic activities. The study reveals that certain derivatives show significant anti-inflammatory effects, comparable to indomethacin, a well-known anti-inflammatory drug. These findings suggest the potential of imidazo[2,1-b]thiazole derivatives as new therapeutic agents for the treatment of inflammation and pain management (Soyer Can et al., 2021).

Novel Synthetic Approaches

The exploration of new synthetic methodologies for the construction of imidazo[2,1-b]thiazole derivatives has been a focus of recent research. Techniques such as microwave-assisted synthesis and green chemistry approaches have been utilized to enhance the efficiency and sustainability of the synthesis process. These advances not only provide access to novel imidazo[2,1-b]thiazole derivatives but also contribute to the development of more environmentally friendly synthetic strategies in medicinal chemistry (Vekariya et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and thiazole derivatives, have been known to exhibit a broad range of biological activities . They have been used in the development of various drugs, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, and antihypertensive medications .

Mode of Action

The synthesis of similar imidazo[2,1-b]thiazole derivatives involves an ordered sequence of steps, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety), and aromatization by proton-shift isomerization .

Biochemical Pathways

For instance, thiazole derivatives are found in many biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) .

Pharmacokinetics

Thiazole, a similar compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Similar compounds have been reported to exhibit various biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, and antihypertensive effects .

Action Environment

The synthesis of similar compounds has been reported to take place under the catalysis of the simple pdi2/ki system under relatively mild conditions (100°c under 20 atm of a 4:1 mixture of co-air), leading to high yields . This suggests that the synthesis and stability of the compound could be influenced by environmental conditions such as temperature and pressure.

properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c1-10-14(23-9-17-10)15(21)18-12-5-3-2-4-11(12)13-8-20-6-7-22-16(20)19-13/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGLUKSGQOTOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.